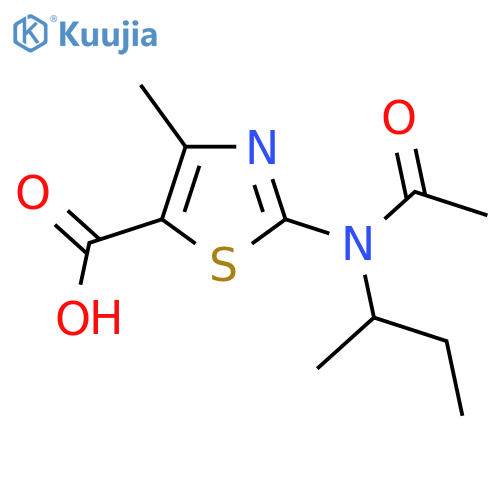Cas no 2680807-64-9 (2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid)
2-N-(ブタン-2-イル)アセトアミド-4-メチル-1,3-チアゾール-5-カルボン酸は、チアゾール骨格を有する有機化合物であり、医薬品中間体や生化学研究用試薬としての応用が期待されています。この化合物の特徴は、チアゾール環の5位にカルボキシル基、2位にN-置換アセトアミド基を有する構造にあり、分子修飾のための反応性サイトを提供します。特に、ブタン-2-イル基の導入により脂溶性が調整可能で、化合物の物理化学的性質を最適化できます。その構造的特徴から、生物活性化合物の設計における重要な構築ブロックとしての利用が可能です。

2680807-64-9 structure
商品名:2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid
2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28280114
- 2680807-64-9
- 2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid
-
- インチ: 1S/C11H16N2O3S/c1-5-6(2)13(8(4)14)11-12-7(3)9(17-11)10(15)16/h6H,5H2,1-4H3,(H,15,16)
- InChIKey: IEWZMTYGMOQVRY-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=C(C)N=C1N(C(C)=O)C(C)CC
計算された属性
- せいみつぶんしりょう: 256.08816355g/mol
- どういたいしつりょう: 256.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 98.7Ų
2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28280114-0.05g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28280114-10.0g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
| Enamine | EN300-28280114-5.0g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
| Enamine | EN300-28280114-0.1g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28280114-0.25g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28280114-1g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 1g |
$671.0 | 2023-09-09 | ||
| Enamine | EN300-28280114-10g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 10g |
$2884.0 | 2023-09-09 | ||
| Enamine | EN300-28280114-2.5g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28280114-1.0g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28280114-0.5g |
2-[N-(butan-2-yl)acetamido]-4-methyl-1,3-thiazole-5-carboxylic acid |
2680807-64-9 | 95.0% | 0.5g |
$645.0 | 2025-03-19 |
2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
3. Book reviews
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
2680807-64-9 (2-N-(butan-2-yl)acetamido-4-methyl-1,3-thiazole-5-carboxylic acid) 関連製品
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 857369-11-0(2-Oxoethanethioamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
